molecular formula C13H13F2NO B6178289 rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo CAS No. 2694063-03-9

rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo

カタログ番号 B6178289
CAS番号: 2694063-03-9
分子量: 237.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo (hereafter referred to as “Rac-N”) is a novel small molecule that has recently been developed as a potential therapeutic agent for a variety of diseases and disorders. Rac-N is a fluorinated benzamide derivative that has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Rac-N is a promising compound that has the potential to be used in a variety of therapeutic applications.

科学的研究の応用

Rac-N has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, and has been studied for its potential use in the treatment of a variety of diseases and disorders, including diabetes, cancer, and inflammatory conditions. Rac-N has also been studied for its ability to modulate the activity of certain enzymes, including protein kinase C and cyclooxygenase-2.

作用機序

Rac-N has been shown to act through several different mechanisms. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. Rac-N has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, Rac-N has been shown to modulate the activity of several other enzymes, including phosphoinositide 3-kinase, mitogen-activated protein kinase, and nuclear factor kappa B.
Biochemical and Physiological Effects
Rac-N has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth and differentiation, and modulate the activity of several enzymes. Rac-N has also been shown to reduce blood glucose levels in diabetic animal models, and has been shown to have anti-cancer properties in animal models of cancer.

実験室実験の利点と制限

Rac-N has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. Additionally, it is a stable molecule that is not easily degraded in the laboratory. However, there are some limitations to its use in laboratory experiments. Rac-N is a relatively new compound, and its effects on different cell types and tissues are not yet fully understood. Additionally, it is a relatively expensive compound, which can limit its use in some experiments.

将来の方向性

Rac-N has a great potential for use in a variety of therapeutic applications. Future research should focus on further elucidating the biochemical and physiological effects of Rac-N, as well as exploring its potential use in the treatment of various conditions. Additionally, further research should focus on optimizing the synthesis of Rac-N, as well as developing new formulations and delivery systems. Finally, further research should focus on exploring the potential side effects of Rac-N and developing strategies to reduce or eliminate them.

合成法

Rac-N has been synthesized using a variety of methods, including a three-step synthesis using a Grignard reaction, an aldol reaction, and a reductive amination. The Grignard reaction is used to form a difluorobicyclohexyl group from difluorobenzene and an aryl Grignard reagent. The aldol reaction is then used to form the rac-N benzamide from the difluorobicyclohexyl group and an aldehyde. Finally, the reductive amination is used to form the desired rac-N benzamide from the aldol product.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzoyl chloride", "N-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: N-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine is reacted with benzoyl chloride in the presence of sodium hydroxide to form N-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide.", "Step 2: The resulting amide is then treated with hydrochloric acid to obtain the racemic mixture of the target compound, rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo.", "Step 3: The racemic mixture is purified by recrystallization from a mixture of diethyl ether and methanol, followed by washing with water to obtain the pure compound." ] }

CAS番号

2694063-03-9

分子式

C13H13F2NO

分子量

237.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。